2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one
Overview
Description
The compound “2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a 2-ethoxyethyl group attached at the 2nd position and a hydroxy group at the 5th position of the isoquinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would consist of an isoquinoline ring system with a 2-ethoxyethyl group and a hydroxy group attached. Isoquinoline is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the ethoxyethyl and hydroxy groups. The hydroxy group is a common functional group that can participate in various chemical reactions, including condensation reactions and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxy group could increase its polarity and potentially its solubility in water .Scientific Research Applications
HIV-1 Inhibition and Antiviral Research
Compounds based on the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold, such as magnesium chelating derivatives, have been discovered as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These compounds have shown to form complexes with metal ions like Mg(2+) and Mn(2+), demonstrating antiviral activities and the potential to inhibit viral replication in cells. This suggests their significant role in the development of new antiviral drugs targeting HIV-1 (Billamboz et al., 2011).
Synthesis and Characterization
The synthesis and spectroscopic characterization of compounds like 5-ethoxymethyl-8-hydroxyquinoline have been explored, with studies detailing their crystal structure and electronic properties. Such research aids in understanding the molecular behavior and reactivity of these compounds, providing insights into their potential applications in various fields (Bougharraf et al., 2016).
Antifungal and Antibacterial Activities
Isoquinolone alkaloids isolated from endophytic fungi have shown strong antifungal and antibacterial activities. This highlights the potential of such compounds in developing new antimicrobial agents, especially in combating resistant strains of bacteria and fungi (Ma et al., 2017).
EGFR Inhibition for Cancer Treatment
Derivatives of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one have been proposed as novel scaffolds for EGFR inhibitors, showing promising antiproliferative activities against human cancer cell lines. This suggests their applicability in cancer research, particularly in designing new therapies targeting the EGFR pathway (Kang et al., 2013).
Fluorescent Dyes and Material Science
Novel fluorescent dyes based on electron-deficient 5-hydroxyisoquinolones have been developed, demonstrating large Stokes shifts and potential applications in material science for developing new optical materials and sensors (Belyy et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-9-8-14-7-6-10-11(13(14)16)4-3-5-12(10)15/h3-7,15H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFKBCQXQXFPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.